Vanadium(V) oxytrifluoride
Description
Structure
2D Structure
Properties
Molecular Formula |
F3H3OV |
|---|---|
Molecular Weight |
126.960 g/mol |
IUPAC Name |
oxovanadium;trihydrofluoride |
InChI |
InChI=1S/3FH.O.V/h3*1H;; |
InChI Key |
HHQFLEDKAVLHOM-UHFFFAOYSA-N |
Canonical SMILES |
O=[V].F.F.F |
Origin of Product |
United States |
Synthetic Methodologies for Vanadium V Oxytrifluoride
Established Synthetic Pathways to Vanadium(V) Oxytrifluoride
The traditional synthesis of this compound relies on well-documented reactions involving specific vanadium precursors and fluorinating agents. These methods are foundational to producing VOF₃ for various applications.
Specific Precursor Utilizations in VOF₃ Synthesis
The most common precursor for the synthesis of this compound is Vanadium pentoxide (V₂O₅). researchgate.net This oxide is reacted with a suitable fluorinating agent to achieve the desired oxytrifluoride. Other established methods may utilize vanadium compounds in lower oxidation states, such as vanadium(IV) or vanadium(III), which are then oxidized in the presence of a fluorinating agent. rsc.org In some synthetic applications, VOF₃ is used for the oxidative coupling of phenols, such as in the synthesis of vancomycin (B549263) analogues. rsc.orgrsc.org
A summary of common precursors is provided in the table below.
Table 1: Established Precursors for VOF₃ Synthesis| Precursor Compound | Chemical Formula | Role in Synthesis |
|---|---|---|
| Vanadium pentoxide | V₂O₅ | Primary vanadium source |
| Vanadium(IV) compounds | e.g., VOSO₄ | Oxidized to V(V) during fluorination |
| Vanadium(III) compounds | e.g., V₂O₃ | Oxidized to V(V) during fluorination |
| Hydrogen Fluoride (B91410) | HF | Fluorinating agent |
| Fluorine Gas | F₂ | Direct fluorinating agent |
Reaction Conditions and Parameter Optimization
The reaction conditions for the synthesis of VOF₃ are critical for achieving high yield and purity. When reacting V₂O₅ with hydrogen fluoride (HF), the temperature and pressure are key parameters to control. For its application in organic synthesis, VOF₃ is often dissolved in trifluoroacetic acid, which serves as the reaction medium. rsc.orgrsc.org
Hydrothermal synthesis has also been explored for producing vanadium oxyfluorides. nih.govacs.org In these methods, the reaction temperature is a crucial parameter that can influence the final product's structure and composition. For instance, in the synthesis of related sodium vanadium oxide-fluoride materials, different products were obtained by altering the temperature from 100 °C to 150 °C from the same set of reagents. nih.gov
Emerging Synthetic Approaches
Recent research has focused on developing more efficient and environmentally friendly methods for synthesizing metal fluorides, including approaches applicable to VOF₃.
Novel Synthetic Routes for VOF₃
Emerging synthetic strategies for metal fluorides, which can be adapted for VOF₃, include sol-gel and microwave-assisted solvothermal methods. These techniques can produce materials with high surface areas and specific nanostructures. researchgate.netrsc.orgmdpi.com
Sol-Gel Synthesis : This method involves the reaction of a metal precursor, often a metal alkoxide, with a fluorine source like anhydrous HF in an organic solvent. researchgate.netrsc.org This process can yield amorphous metal fluorides with very high surface areas. researchgate.net The properties of the final material can be tuned by adjusting parameters such as the precursor type, solvent, and HF ratio. rsc.org
Microwave-Assisted Solvothermal Synthesis : This technique offers a rapid and efficient route to crystalline metal fluorides. rsc.orgqut.edu.au By using microwave irradiation, the reaction times can be significantly reduced from hours or days to minutes, and it often allows for synthesis at lower temperatures compared to conventional heating methods. scispace.com For example, this method has been successfully used to create hollow microspheres of alkaline earth metal fluorides. rsc.orgqut.edu.au
A novel approach has also been reported involving the use of magnesium boride (MgB₂) as a precursor in fluorination synthesis, highlighting a new potential pathway for creating metal fluorides. researchgate.net
Green Chemistry Principles in VOF₃ Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. vapourtec.comwikipedia.org These principles can be applied to the synthesis of VOF₃.
Key green chemistry principles applicable to VOF₃ synthesis include:
Energy Efficiency : Microwave-assisted synthesis is an example of designing for energy efficiency by reducing reaction times and potentially lowering reaction temperatures. scispace.comvapourtec.com
Use of Less Hazardous Chemicals : Research into alternative precursors and solvents aims to replace highly toxic or corrosive reagents like anhydrous HF with safer options. organic-chemistry.orgnih.gov
Catalysis : Employing catalytic reagents instead of stoichiometric ones can reduce waste and improve atom economy. organic-chemistry.org
Waste Prevention : Developing synthetic routes with high atom economy ensures that a maximal proportion of the starting materials is incorporated into the final product, thus minimizing waste. organic-chemistry.org
Flow chemistry is another technological approach that aligns with green chemistry principles by offering safer and more efficient processes with reduced waste. vapourtec.com
Characterization of Synthetic Products Purity and Phase
The purity and phase of the synthesized this compound must be rigorously characterized to ensure its suitability for further applications. Several analytical techniques are employed for this purpose.
Table 2: Techniques for Characterization of VOF₃
| Technique | Purpose |
|---|---|
| X-ray Diffraction (XRD) | Phase identification and quantification, determination of crystallinity and crystal structure. malvernpanalytical.comresearchgate.net |
| Elemental Analysis | Determination of the elemental composition to confirm stoichiometry. researchgate.net |
| NMR Spectroscopy (¹⁹F, ⁵¹V) | Provides information on the local chemical environment of fluorine and vanadium atoms. researchgate.net |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies functional groups and bonding within the compound. rsc.org |
X-ray powder diffraction (XRD) is a primary tool for identifying the crystalline phases present in the product. malvernpanalytical.com Quantitative phase analysis using XRD can be performed to determine the percentage of VOF₃ and any crystalline impurities. mjcce.org.mk The Rietveld refinement method is a powerful, standardless technique for quantifying phases in a mixture by fitting a calculated diffraction pattern to the experimental data. malvernpanalytical.com For amorphous content, other methods like the Autoscale method can be employed. malvernpanalytical.com
Elemental analysis provides the percentage composition of vanadium, oxygen, and fluorine, which is crucial for confirming the empirical formula of the synthesized compound. researchgate.net Furthermore, spectroscopic techniques such as ¹⁹F and ⁵¹V NMR are used to probe the local structure and confirm the purity of the VOF₃ product. researchgate.net
Structural Elucidation of Vanadium V Oxytrifluoride
Solid-State Structural Characterization
In the solid state, VOF3 is a polymeric substance, a feature characteristic of many early metal fluorides. Its structure is determined by X-ray crystallography, which reveals a complex, layered architecture built from interconnected vanadium-centered polyhedra.
The crystal structure of VOF3 is polymeric, consisting of infinite one-dimensional ribbons. In this arrangement, vanadium atoms are linked together through fluorine bridges. Specifically, pairs of vanadium atoms are connected by di-μ-fluoro bridges. These dimeric units are then further linked into extended sheets through cis-bridging fluorine atoms. This extensive network of bridging atoms is responsible for the compound's non-volatile nature and stability in the solid state.
The polymeric chains of VOF3 organize into a layered structure. The arrangement results in a distorted octahedral geometry around each vanadium(V) center. Computational studies based on the Materials Project database suggest a monoclinic crystal system with the space group P2₁/c. The structure is described as consisting of VOF₃ ribbons oriented along a specific crystallographic direction.
The table below summarizes the computed crystallographic data for solid VOF3.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Lengths | a = 5.41 Å, b = 5.06 Å, c = 5.25 Å |
| Unit Cell Angles | α = 90°, β = 117.9°, γ = 90° |
| V=O Bond Length | 1.59 Å |
| V-F Bond Lengths | 1.76 - 2.39 Å |
Data sourced from the Materials Project (mp-752787).
Gas-Phase Structural Analysis
Upon evaporation, the polymeric structure of VOF3 breaks down, and the compound exists as discrete molecular units. The nature of these units has been a subject of investigation, with evidence pointing towards a monomeric species.
While some sources suggest that VOF3 becomes dimeric upon evaporation, more specific experimental analyses indicate a different primary species. Mass spectrometry studies have confirmed the presence of VOF3 in the vapor phase, which was essential for determining its thermochemical properties.
In contrast to the polymeric nature of solid VOF3, the analogous vanadium(V) oxytrichloride (VOCl3) and oxybromide (VOBr3) are volatile liquids at room temperature, existing as discrete tetrahedral molecules in all states. Gas-phase studies, including vibrational spectroscopy and electron diffraction, have shown that gaseous VOF3 exists as a monomeric molecule with C₃ᵥ symmetry. This contrasts with its solid-state structure but shows a similarity to the monomeric nature of VOCl3 and VOBr3 in the gas phase.
A key difference lies in the vibrational frequencies of the vanadium-oxygen double bond (V=O). Infrared spectroscopy reveals a strong absorption band for this stretching mode at 1057.8 cm⁻¹ for VOF3. This is a higher frequency compared to VOCl3 (1035 cm⁻¹) and VOBr3 (1025 cm⁻¹), indicating a stronger V=O bond in the oxytrifluoride, likely due to the high electronegativity of fluorine.
The table below compares the properties of VOF3 with other vanadium oxyhalides.
| Property | Vanadium(V) Oxytrifluoride (VOF3) | Vanadium(V) Oxytrichloride (VOCl3) | Vanadium(V) Oxybromide (VOBr3) |
|---|---|---|---|
| State (25°C, 1 atm) | Solid | Liquid | Liquid |
| Gas-Phase Structure | Monomeric (C₃ᵥ symmetry) | Monomeric (Tetrahedral) | Monomeric (Tetrahedral) |
| V=O Stretch (cm⁻¹) | 1057.8 | 1035 | 1025 |
| V-X Bond Length (Gas, Å) | Not available | 2.142 (V-Cl) | Not available |
| V=O Bond Length (Gas, Å) | Not available | 1.570 | Not available |
| X-V-X Angle (Gas, °) | Not available | 111.3 (Cl-V-Cl) | Not available |
Coordination Environment of Vanadium in VOF3 and its Derivatives
The coordination environment of the vanadium atom in VOF3 is a distorted octahedron in the solid state, where it is coordinated to one oxygen and five fluorine atoms (one terminal and four bridging). As a Lewis acid, VOF3 readily reacts with various donor ligands to form stable coordination complexes. In these derivatives, the coordination number of vanadium is typically six, maintaining an octahedral geometry.
Dissolving VOF3 in dry acetonitrile (B52724) yields [VOF3(MeCN)], a useful precursor for synthesizing other complexes. Reactions with bidentate ligands like 2,2'-bipyridyl or 1,10-phenanthroline (B135089) (L-L), or monodentate ligands such as triphenylphosphine (B44618) oxide (Ph3PO) (L), produce six-coordinate complexes with general formulas [VOF3(L-L)] and [VOF3(L)2], respectively. X-ray crystal structures of derivatives like [VOF3(1,10-phenanthroline)] and [VOF3(Ph3PO)2] confirm this six-coordinate geometry. Spectroscopic data for these complexes often show a structure with trans F-V-F units, with the neutral ligands positioned trans to the oxide and a fluoride (B91410) ligand.
Vanadium-Oxygen and Vanadium-Fluorine Bond Characterizations
The structural framework of this compound (VOF3) is defined by the nature and arrangement of its bonds to oxygen and fluorine. In related vanadium oxyfluoride compounds, the vanadium-oxygen bond often exhibits significant double bond character (V=O), resulting in a short bond length. For instance, in the V-centered octahedral unit of Li3VOF5, the V=O bond distance is a short 1.664 Å. mdpi.comnih.gov This is characteristic of many vanadium(IV) and vanadium(V) compounds, where a terminal oxo ligand is present. mdpi.com
In contrast, vanadium-fluorine bonds are typically longer, reflecting their single-bond character. The solid-state structure of VOF3 is polymeric, featuring both terminal and bridging fluorine atoms, which results in a range of V-F bond lengths. rsc.orgdbpedia.orgwikipedia.org While specific bond lengths for VOF3 itself are not detailed in the provided results, analysis of similar (V5+On) polyhedra indicates that vanadyl bonds (V=O) are generally shorter than 1.74 Å, while equatorial bonds (cis to the vanadyl bond) range from 1.74 to 2.10 Å. uh.edu The interaction of ligands with the vanadium atom's core can cause distortions from ideal geometries, influencing bond lengths and angles. nih.gov
| Compound | Bond Type | Typical Bond Length (Å) |
|---|---|---|
| Li3VOF5 | V=O | 1.664 |
| Generic (V5+On) Polyhedra | Vanadyl (V=O) | < 1.74 |
| Generic (V5+O6) Polyhedra | Equatorial (V-O/F) | 1.74 - 2.10 |
| Generic (V4+On) Polyhedra | Equatorial (V-O/F) | 1.90 - 2.12 |
Geometric Configurations of Vanadium Centers
In the solid state, this compound adopts a polymeric, layered structure where the vanadium centers exhibit a distorted octahedral coordination geometry. rsc.orgdbpedia.orgwikipedia.org Each vanadium atom is coordinated to one oxygen atom and five fluorine atoms. This arrangement is achieved through the sharing of fluorine atoms with neighboring vanadium centers. The resulting structure consists of vanadium atoms linked into pairs, which are then further linked into sheets. rsc.org This contrasts with the gaseous state, where VOF3 is believed to exist as a dimeric species, and with related compounds like Vanadium(V) oxytrichloride (VOCl3) and Vanadium(V) oxytribromide (VOBr3), which maintain a simpler tetrahedral geometry in all states. dbpedia.orgwikipedia.org
Bridging Anion Characterization (e.g., Fluoride Bridges)
The polymeric structure of solid VOF3 is facilitated by fluoride anions acting as bridging ligands. X-ray crystal structure analysis reveals that vanadium atoms are linked into pairs through di-μ-fluorobridges (two fluorine atoms bridging two vanadium centers). rsc.org These dimeric units are then connected into extended sheets by cis-bridging fluorine atoms, completing the distorted octahedral arrangement around each vanadium atom. rsc.org This extensive bridging is a characteristic feature of early metal fluorides and is responsible for the compound's non-volatile, solid nature at room temperature. dbpedia.orgwikipedia.org
Octahedral and Tetrahedral Geometries in Related Oxyfluorides
The broader family of vanadium oxyfluorides displays a variety of coordination geometries. While VOF3 features octahedral vanadium centers in its solid, polymeric form, other related compounds exhibit different configurations. rsc.orgdbpedia.orgwikipedia.org For example, VOCl3 and VOBr3 are volatile liquids that consist of discrete molecules with a tetrahedral geometry in all states. dbpedia.orgwikipedia.org
In more complex oxyfluorides, octahedral geometry is common. The compound Li3VOF5, for instance, contains isolated, distorted [VOF5]3– octahedral units. mdpi.comnih.gov Another related material, Li2VO0.55(H2O)0.45F5⋅2H2O, also features vanadium atoms in an octahedral environment, surrounded by five fluorine atoms and one disordered oxygen/water molecule. mdpi.comsemanticscholar.org In this compound, the V-octahedra are acentric, but their anti-parallel arrangement within the crystal lattice creates a center of inversion. mdpi.comsemanticscholar.org The structure of Li3AlF6, which is similar to that of Li3VOF5, also contains octahedral units. nih.gov The tendency for vanadium to form a V=O double bond is a significant factor in the prevalence of these octahedral structures in its oxyfluoride chemistry. mdpi.com
Advanced Structural Analytical Techniques
X-ray Diffraction Studies (Single Crystal and Powder)
X-ray diffraction (XRD) is a primary technique for elucidating the detailed atomic arrangement of this compound and related compounds. Single-crystal X-ray diffraction has been instrumental in determining the precise structure of VOF3, revealing its polymeric nature with di-μ-fluoro-bridged vanadium pairs and a distorted octahedral geometry. rsc.org
This technique has also been applied to complex lithium-vanadium oxyfluorides. For example, single-crystal XRD was used to solve the structures of Li2VO0.55(H2O)0.45F5⋅2H2O (Compound I) and Li3VOF5 (Compound II). mdpi.comsemanticscholar.org These studies provided detailed information on unit cell dimensions, space groups, and atomic coordinates. mdpi.comresearchgate.net
Powder X-ray diffraction (PXRD) is crucial for confirming the phase purity of bulk synthesized materials. semanticscholar.org For compounds I and II, the experimental PXRD patterns were shown to match well with patterns simulated from the single-crystal XRD data, confirming the purity of the synthesized samples. semanticscholar.orgresearchgate.netresearchgate.net
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters (Å, °) |
|---|---|---|---|---|
| Compound I | Li2VO0.55(H2O)0.45F5⋅2H2O | Monoclinic | I2/a | a = 6.052, b = 7.928, c = 12.461, β = 103.99 |
| Compound II | Li3VOF5 | Orthorhombic | Pna21 | a = 5.1173, b = 8.612, c = 9.346 |
Electron Diffraction and Microscopy for Microstructure Analysis
While X-ray diffraction provides detailed crystallographic information, electron diffraction is a powerful tool for analyzing the structure of materials at a micro or nano scale. Gas-phase electron diffraction studies have been used to determine the molecular structure of related vanadyl halides like VOCl3. researchgate.net For VOCl3, this technique, combined with microwave spectroscopy data, yielded precise measurements of bond lengths (V-Cl = 2.142 Å, V=O = 1.570 Å) and bond angles (Cl-V-Cl = 111.3°). researchgate.net Although specific electron diffraction studies on VOF3 are not detailed in the provided search results, these analogous studies demonstrate the utility of the technique for determining the geometry of isolated molecules in the gas phase, which complements the solid-state structural data obtained from X-ray diffraction.
Spectroscopic Investigations of Vanadium V Oxytrifluoride
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, has been instrumental in defining the fundamental vibrational modes of the VOF₃ molecule.
Infrared spectroscopy of Vanadium(V) oxytrifluoride has been performed in the gas phase. A low-resolution Fourier transform infrared (FTIR) spectrum of gaseous VOF₃ reveals a strong absorption band centered at 1058 cm⁻¹. researchgate.net This band is characteristic of the V=O stretching mode. researchgate.net
A more detailed study of the infrared spectrum of VOF₃, assuming a C₃ᵥ molecular symmetry, has identified all six expected fundamental vibrational modes. researchgate.net The observed frequencies are categorized into a₁ and e symmetry classes. The a₁ symmetric modes appear at 1057.8 cm⁻¹, 721.5 cm⁻¹, and 257.8 cm⁻¹, while the e degenerate modes are found at 806 cm⁻¹, 308 cm⁻¹, and 204.3 cm⁻¹. researchgate.net
Table 1: Infrared Spectroscopic Data for VOF₃
| Symmetry Class | Frequency (cm⁻¹) | Reference |
|---|---|---|
| a₁ | 1057.8 | researchgate.net |
| a₁ | 721.5 | researchgate.net |
| a₁ | 257.8 | researchgate.net |
| e | 806 | researchgate.net |
| e | 308 | researchgate.net |
| e | 204.3 | researchgate.net |
Raman spectroscopy has also been employed to study the vibrational characteristics of VOF₃, particularly in the context of its interaction with other materials. When VOF₃ is chemisorbed on a magnesium difluoride (MgF₂) surface, characteristic V=O and V-F vibration bands are detected. rsc.org A prominent band at 1018 cm⁻¹ is assigned to the V=O bond vibration, while a band at 798 cm⁻¹ is attributed to the V-F bond vibration. rsc.org
The assignment of the observed vibrational frequencies to specific molecular motions is critical for understanding the molecule's dynamics. For VOF₃, with a C₃ᵥ symmetry, the assignments are well-established.
V=O Stretch (ν₁): The highest frequency mode, observed in the IR spectrum at 1057.8 cm⁻¹ and in the gas phase at 1058 cm⁻¹, is unequivocally assigned to the symmetric V=O stretching vibration (a₁ symmetry). researchgate.netresearchgate.net The Raman spectrum of an adsorbed species shows this band at 1018 cm⁻¹. rsc.org
V-F Stretches (ν₂, ν₄): The vibrations associated with the V-F bonds are found at lower frequencies. The symmetric V-F stretching mode (a₁ symmetry) is assigned to the IR band at 721.5 cm⁻¹. researchgate.net The asymmetric or degenerate V-F stretching mode (e symmetry) corresponds to the IR band at 806 cm⁻¹. researchgate.net A band at 798 cm⁻¹ in the Raman spectrum of an adsorbed species is also related to a V-F bond vibration. rsc.org
Deformation Modes: The remaining lower frequency bands are assigned to deformation or bending modes. The a₁ symmetry O=V-F bending (or V-F₃ umbrella) mode is assigned to the 257.8 cm⁻¹ band, while the e symmetry F-V-F and O=V-F bending modes are assigned to the 308 cm⁻¹ and 204.3 cm⁻¹ bands, respectively. researchgate.net
Table 2: Assignment of Fundamental Vibrational Modes for VOF₃
| Vibrational Mode | Symmetry | IR Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| V=O Stretch | a₁ | 1057.8 | researchgate.net |
| V-F Symmetric Stretch | a₁ | 721.5 | researchgate.net |
| V-F Asymmetric Stretch | e | 806 | researchgate.net |
| V-F₃ Umbrella/O=V-F Bend | a₁ | 257.8 | researchgate.net |
| F-V-F Bend | e | 308 | researchgate.net |
| O=V-F Bend | e | 204.3 | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy of fluorine-19 and vanadium-51 provides valuable data on the electronic environment of these nuclei within the VOF₃ molecule and its derivatives.
Studies involving the sorption of VOF₃ onto magnesium fluoride (B91410) (MgF₂) have utilized ¹⁹F Magic Angle Spinning (MAS) NMR to probe the surface interactions. After exposure of MgF₂ to VOF₃, the ¹⁹F NMR spectra showed a single line corresponding to Mg-F bonds, and no new lines corresponding to fluorinated vanadium compounds were observed in the final product. mdpi.com This indicates a chemical reaction at the surface rather than simple physisorption of intact VOF₃ molecules. mdpi.com
The ⁵¹V nucleus is a sensitive probe for characterizing the coordination environment of vanadium. In a study where VOF₃ was exposed to both raw and post-fluorinated MgF₂, ⁵¹V MAS NMR spectra were recorded. The resulting spectra revealed the presence of an isotropic band at -615 ppm, which was attributed to VOF₃ species interacting with the surface. mdpi.com In the same experiment, other vanadium oxyfluoride species were also identified, with isotropic bands at -561 ppm and -791 ppm assigned to VO₂F₂⁻ and VOF₄⁻, respectively. mdpi.com
Table 3: ⁵¹V NMR Data for VOF₃ and Related Species on MgF₂
| Species | Isotropic Chemical Shift (ppm) | Reference |
|---|---|---|
| VOF₃ | -615 | mdpi.com |
| VO₂F₂⁻ | -561 | mdpi.com |
| VOF₄⁻ | -791 | mdpi.com |
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The electronic spectrum of this compound and its derivatives is characterized by ligand-to-metal charge transfer (LMCT) bands. Vanadium(V) has a d⁰ electron configuration, meaning its color and UV-Vis absorption are not due to d-d transitions. VOF₃ is a yellowish-orange powder, which indicates absorption in the blue-violet region of the visible spectrum. wikipedia.org
Studies on related vanadium oxyfluoride-iodate compounds have shown absorption cutoff edges in the UV region. For example, compounds incorporating VO₂F units exhibit absorption edges around 285 nm to 431 nm. mdpi.com The absorption bands in these systems are generally attributed to O → V charge transfer transitions. mdpi.comnist.gov The position of these bands is sensitive to the coordination environment of the vanadium atom. In aqueous solutions, the color of vanadium species is highly dependent on the oxidation state, with V(V) species typically appearing yellow-orange.
Photoelectron Spectroscopy (PES) Studies
Photoelectron spectroscopy, particularly X-ray Photoelectron Spectroscopy (XPS), is a powerful technique for probing the electronic structure and oxidation state of elements in a compound. For vanadium compounds, the V 2p core level spectrum is of particular interest. The binding energy of the V 2p₃/₂ peak is a reliable indicator of the vanadium oxidation state.
In vanadium(V) oxides, such as V₂O₅, the V 2p₃/₂ binding energy is typically observed in the range of 517.1 to 517.2 eV. Given the high electronegativity of the fluorine and oxygen atoms in VOF₃, the vanadium center is expected to be highly electron-deficient. Therefore, the V 2p₃/₂ binding energy for this compound is anticipated to be in a similar, if not slightly higher, range, confirming the +5 oxidation state. The V(V) state has no unpaired d-electrons, which results in narrow, well-defined XPS peaks without multiplet splitting.
Mass Spectrometric Analysis
Ionization and Dissociative Fragmentation Studies
Mass spectrometry of VOF₃ using electron impact ionization provides detailed information about its molecular stability and fragmentation pathways. The ionization potential of the parent molecule (VOF₃) has been determined to be 13.24 ± 0.05 eV. Upon ionization, the molecular ion (VOF₃⁺) can undergo dissociative fragmentation through the loss of fluorine and/or oxygen atoms.
The primary fragmentation pathways observed involve the sequential loss of fluorine atoms or the initial loss of the oxygen atom. The appearance potential (AP) is the minimum energy required to form a specific fragment ion from the parent molecule. Studies have established the appearance potentials for several key fragment ions, indicating the relative strengths of the V-F and V-O bonds. For example, the energy required to remove a single fluorine atom to form VOF₂⁺ is 15.31 ± 0.06 eV, while the energy to remove the oxygen atom to form VF₃⁺ is 16.76 ± 0.05 eV. This suggests that the V-F bond is weaker than the V=O bond in the gas-phase ion. A comprehensive list of appearance energies for various fragments is detailed in the table below.
Appearance Energy of Fragment Ions from VOF₃
| Ion | Appearance Energy (eV) | Neutral Fragment(s) Lost |
|---|---|---|
| VOF₃⁺ | 13.24 ± 0.05 | - |
| VOF₂⁺ | 15.31 ± 0.06 | F |
| VF₃⁺ | 16.76 ± 0.05 | O |
| VOF⁺ | 19.92 ± 0.06 | 2F |
| VF₂⁺ | 20.83 ± 0.19 | F + O |
| VO⁺ | 24.41 ± 0.10 | 3F |
| VF⁺ | 25.75 ± 0.26 | 2F + O |
| V⁺ | 31.26 ± 0.19 | 3F + O |
Thermochemical Data Derivation via Mass Spectrometry
The ionization and appearance potential data obtained from mass spectrometry are crucial for deriving important thermochemical quantities, such as bond dissociation energies and standard heats of formation for the molecule and its fragments. By combining appearance energy measurements with known heats of formation of the neutral fragments (F and O atoms), the heats of formation for the gaseous ions can be calculated.
Using the experimentally determined ionization and appearance potentials, the standard heat of formation for gaseous this compound, ΔHf°(VOF₃, g), has been calculated. These values are fundamental to understanding the thermodynamic stability of the compound. Furthermore, the data allow for the calculation of average bond dissociation energies. The energy required for the complete atomization of the molecule into its constituent gaseous ions (V⁺, 3F, and O) can be determined from the appearance potential of the vanadium ion (V⁺), which is 31.26 ± 0.19 eV. This comprehensive thermochemical information is vital for modeling chemical processes involving VOF₃.
Derived Thermochemical Data for VOF₃
| Parameter | Value |
|---|---|
| Ionization Potential (IP) of VOF₃ | 13.24 ± 0.05 eV |
| Appearance Potential (AP) of VOF₂⁺ | 15.31 ± 0.06 eV |
| Appearance Potential (AP) of VF₃⁺ | 16.76 ± 0.05 eV |
Chemical Reactivity and Reaction Pathways of Vanadium V Oxytrifluoride
Organic Synthesis Applications
In the realm of organic synthesis, VOF₃ is particularly recognized for its role in mediating oxidative coupling reactions, which are crucial for constructing complex molecular architectures. wikipedia.org
Oxidative coupling of phenolic compounds is a significant transformation where two phenol (B47542) units are joined through the formation of new carbon-carbon or carbon-oxygen bonds. wikipedia.org This class of reactions is frequently catalyzed by transition metal complexes, with vanadium compounds being effective mediators. wikipedia.org Vanadium(V) oxytrifluoride is specifically employed for the oxidative coupling of phenols, a key step in the synthesis of various complex molecules. wikipedia.org The reaction typically proceeds via a one-electron oxidation mechanism, facilitated by the vanadium(V) center. wikipedia.org This process can be applied to both intramolecular and intermolecular couplings, leading to the formation of biaryl motifs or phenol-dienone products, which are common structural features in many natural products. nih.govnih.gov
The strategic application of VOF₃ is highlighted in the total synthesis of complex natural products like the glycopeptide antibiotic vancomycin (B549263) and its analogues. wikipedia.org Vancomycin possesses a rigid tricyclic heptapeptide (B1575542) structure, the assembly of which requires the formation of challenging macrocyclic ring systems. nih.gov The synthesis of the vancomycin aglycon, the core peptide structure, relies on the intramolecular oxidative coupling of phenol moieties to construct its intricate framework. nih.govprinceton.edu VOF₃ has proven to be an effective reagent for executing this critical transformation, enabling the creation of the complex biaryl linkages that define the molecule's structure and biological activity. wikipedia.org
The reactivity and efficacy of this compound in organic synthesis are significantly influenced by the reaction medium. For applications involving the oxidative coupling of phenols, VOF₃ is commonly dissolved in trifluoroacetic acid. wikipedia.org This acidic solvent can enhance the oxidizing potential of the vanadium reagent and facilitate the desired coupling pathway. The choice of solvent is critical, as it can dictate the coordination environment of the vanadium center and, consequently, the reaction's outcome. For instance, dissolving VOF₃ in dry acetonitrile (B52724) produces the synthon [VOF₃(MeCN)], which is a useful precursor for preparing other vanadium complexes with various donor ligands. soton.ac.uk
Table 1: Organic Reactions of this compound This table is interactive and can be sorted by clicking on the column headers.
| Reaction Type | Substrate Class | Product Motif | Typical Solvent |
|---|---|---|---|
| Oxidative Coupling | Phenols | Biaryl or Phenol-dienone | Trifluoroacetic Acid |
| Complex Molecule Synthesis | Tethered Phenols | Macrocyclic Systems | Trifluoroacetic Acid |
Inorganic Reactions
This compound also serves as a precursor in inorganic synthesis, particularly for the formation of other vanadium oxyfluoride compounds.
VOF₃ reacts with organosilicon compounds such as hexamethyldisiloxane (B120664) ((CH₃)₃SiOSi(CH₃)₃). wikipedia.org This reaction provides a synthetic route to vanadium dioxide fluoride (B91410) (VO₂F), with trimethylsilyl (B98337) fluoride ((CH₃)₃SiF) as a byproduct. wikipedia.orgwikipedia.org The transformation involves the transfer of an oxygen atom from the siloxane to the vanadium center and the exchange of fluoride.
The balanced chemical equation for this reaction is: (CH₃)₃SiOSi(CH₃)₃ + VOF₃ → VO₂F + 2 (CH₃)₃SiF wikipedia.orgwikipedia.org
Beyond its reaction with organosilicon compounds, this compound can be used in solid-state reactions to generate other vanadium oxyfluorides. One established method for synthesizing vanadium dioxide fluoride (VO₂F) involves the reaction between vanadium pentoxide (V₂O₅) and this compound. wikipedia.org
The reaction proceeds as follows: V₂O₅ + VOF₃ → 3VO₂F wikipedia.org
This demonstrates the role of VOF₃ as a key reagent for accessing different stoichiometries within the vanadium oxyfluoride family. The resulting VO₂F is an orange, diamagnetic solid that has been investigated as a potential cathode material in lithium-ion batteries. wikipedia.orgrsc.org
Table 2: Inorganic Reactions of this compound This table is interactive and can be sorted by clicking on the column headers.
| Reactant(s) | Product(s) | Reaction Significance |
|---|---|---|
| VOF₃, Hexamethyldisiloxane | VO₂F, Trimethylsilyl fluoride | Synthesis of Vanadium Dioxide Fluoride |
| VOF₃, Vanadium Pentoxide | VO₂F | Solid-state synthesis of Vanadium Dioxide Fluoride |
Acid-Base and Redox Chemistry
This compound is a potent Lewis acid, readily reacting with a wide array of neutral nitrogen and oxygen donor ligands to form stable coordination complexes or adducts. The vanadium center in VOF₃ is electron-deficient and can accept electron pairs from Lewis basic ligands. This reactivity has been extensively studied and provides a pathway to a diverse range of V(V) compounds.
A common synthetic strategy involves dissolving VOF₃ in dry acetonitrile to form the synthon [VOF₃(MeCN)], which can then be reacted with other ligands. These reactions typically yield six-coordinate vanadium complexes with the general formulas [VOF₃(L-L)] for bidentate ligands or [VOF₃(L)₂] for monodentate ligands. Spectroscopic and X-ray crystallographic studies have confirmed the geometry of these adducts, often showing a six-coordinate structure.
The stability of the resulting adducts varies. Complexes with strong N-donor ligands like 2,2'-bipyridyl and 1,10-phenanthroline (B135089), or O-donor ligands like triphenylphosphine (B44618) oxide (Ph₃PO), are generally stable. However, adducts formed with weaker donors such as ethers and thioethers can be unstable and decompose, sometimes through the fluorination of the ligand itself. This behavior is comparable to that of the related vanadium(V) oxytrichloride (VOCl₃), which also forms an extensive series of adducts with neutral donor ligands.
Table 1: Examples of Adducts formed from this compound and Donor Ligands
| Donor Ligand (L or L-L) | Chemical Formula of Ligand | Resulting Adduct |
|---|---|---|
| Acetonitrile | CH₃CN | [VOF₃(MeCN)] |
| 2,2'-Bipyridyl | C₁₀H₈N₂ | [VOF₃(bipy)] |
| 1,10-Phenanthroline | C₁₂H₈N₂ | [VOF₃(phen)] |
| Triphenylphosphine oxide | (C₆H₅)₃PO | [VOF₃(Ph₃PO)₂] |
| Pyridine (B92270) N-oxide | C₅H₅NO | [VOF₃(pyNO)₂] |
The vanadium atom in this compound exists in its highest common oxidation state, +5. Consequently, VOF₃ can act as an oxidizing agent, and its chemistry is characterized by reduction pathways that lead to lower vanadium oxidation states, most commonly +4, +3, and +2. The reduction of V(V) is often accompanied by distinct color changes, which allows for visual tracking of the reaction progress.
The transition from V(V) to V(IV) is a common first step in the reduction process. For example, in acidic aqueous solutions, the yellow dioxovanadium(V) ion, [VO₂]⁺, is reduced to the blue vanadyl ion, [VO]²⁺, which contains V(IV). Further reduction can yield the green V³⁺ aquo complex and subsequently the violet V²⁺ aquo complex.
This stepwise reduction can be achieved using various reducing agents. A common laboratory method involves the use of zinc metal in an acidic medium. The reaction of VOF₃ with reducing ligands such as phosphanes, arsanes, or thioethers also leads to the reduction of the vanadium center to V(IV) or V(III) species, often preventing the isolation of a stable V(V) adduct. The specific reduction potential of each step determines the feasibility of isolating intermediate oxidation states.
Table 2: Common Oxidation States of Vanadium and Their Characteristic Colors in Aqueous Solution
| Oxidation State | Vanadium Species Example | Color |
|---|---|---|
| +5 | [VO₂]⁺ | Yellow |
| +4 | [VO]²⁺ | Blue |
| +3 | [V(H₂O)₆]³⁺ | Green |
Reaction Mechanism Elucidation
The elucidation of reaction mechanisms for vanadium compounds, particularly those involving changes in oxidation state, is complex. Studies on the V⁴⁺/V⁵⁺ redox couple, which is central to the chemistry of VOF₃, indicate that the electron transfer process is not straightforward and deviates from simple mechanisms.
Investigations using techniques like rotating disk electrode voltammetry have revealed that the kinetics can be intricate. For the V⁴⁺/V⁵⁺ couple, multistep mechanisms have been proposed. At low overpotentials, a chemical-electrochemical-chemical (CEC) mechanism may be operative, transitioning to an electrochemical-chemical-chemical (ECC) mechanism at higher overpotentials. This suggests that chemical steps, such as the association or dissociation of ligands or protons, precede or follow the electron transfer event.
In some contexts, particularly in organic synthesis, vanadium(V) complexes are proposed to function as one-electron oxidants. The process involves a single-electron transfer (SET) from the substrate to the V(V) center, generating a V(IV) species and a radical cation from the substrate. The exact nature of the electron transfer, whether it occurs through an inner-sphere or outer-sphere mechanism, can be influenced by the ligands coordinated to the vanadium center and the composition of the electrolyte.
The identification of reaction intermediates in VOF₃ chemistry is challenging due to their often transient nature. However, based on mechanistic studies of related vanadium systems, several types of intermediates have been proposed.
In oxidation reactions catalyzed by vanadium complexes in the presence of peroxides, vanadium-peroxo species are considered key intermediates. For example, a vanadium(V)-oxo complex can be transformed into a more reactive side-on vanadium-peroxo intermediate, which then carries out the oxidation of a substrate.
In reactions involving molecular oxygen, the formation of a vanadium(V)-superoxo intermediate, formulated as a V⁵⁺-(O₂⁻) species, has been proposed. Such an intermediate could be formed by the initial binding of O₂ to a reduced vanadium(IV) center. This superoxo species is highly reactive and can participate in subsequent reaction steps, such as hydrogen atom abstraction.
Theoretical and Computational Chemistry of Vanadium V Oxytrifluoride
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of VOF₃. These methods solve the Schrödinger equation for the molecule, offering detailed information about its geometry, stability, and electronic landscape.
Ab initio molecular orbital methods are a class of quantum chemistry calculations that derive results directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Complete Active Space Self-Consistent Field (CASSCF) fall under this category.
For vanadium complexes, these high-level calculations are employed to investigate electronic structures and potential energy surfaces. For instance, post-Hartree-Fock methods such as CASSCF and CASPT2 have been successfully used to reproduce sensitive magnetic properties and singlet-triplet energy gaps in vanadium(III) complexes with reasonable accuracy. While specific ab initio studies focusing solely on VOF₃ are not extensively detailed in the literature, the principles are directly applicable. Such studies would involve computing the molecular orbitals to describe the bonding between vanadium, oxygen, and fluorine atoms, providing a foundational picture of the molecule's electronic configuration from first principles.
Density Functional Theory (DFT) has become the predominant computational tool for investigating transition metal compounds, including VOF₃, due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic structure based on the electron density rather than the complex many-electron wavefunction.
Computational studies have utilized DFT to determine the optimized geometry and vibrational frequencies of VOF₃. These calculations show excellent agreement with experimental findings, confirming the molecule's structure. Key structural parameters calculated using DFT are presented in Table 6.1.
| Parameter | Calculated Value |
|---|---|
| V=O Bond Length | 1.56 Å |
| V-F Bond Length | 1.79 Å |
| O=V-F Bond Angle | 108.7° |
| F-V-F Bond Angle | 109.4° |
Furthermore, DFT calculations have been instrumental in assigning the vibrational modes of VOF₃ and other vanadium oxyhalides. The calculated harmonic vibrational frequencies are consistent with experimental infrared and Raman spectra, allowing for precise assignment of the observed spectral bands. For example, the intense band observed experimentally around 1058 cm⁻¹ is definitively assigned to the V=O stretching mode based on DFT results.
The electronic structure of VOF₃ is characterized by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A smaller gap generally implies higher reactivity.
DFT calculations are widely used to determine the energies of these frontier orbitals. For a molecule like VOF₃, the HOMO is expected to have significant contributions from the p-orbitals of the oxygen and fluorine atoms, while the LUMO is primarily characterized by the d-orbitals of the vanadium atom. This distribution is typical for transition metal oxyhalides and dictates the nature of its charge-transfer transitions and reactivity patterns.
The HOMO-LUMO gap can be correlated with the stability of transition metal complexes. While a specific value for VOF₃ is not prominently reported, DFT studies on related dioxidovanadium(V) complexes show HOMO energies in the range of -0.386 to -0.504 atomic units (a.u.) and LUMO energies from -0.213 to -0.421 a.u., providing a reference for the expected orbital energy levels in such systems.
| Orbital | Expected Character | Significance |
|---|---|---|
| HOMO | Primarily ligand-based (Oxygen and Fluorine p-orbitals) | Region of electron donation (nucleophilicity) |
| LUMO | Primarily metal-based (Vanadium d-orbitals) | Region of electron acceptance (electrophilicity) |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical stability and reactivity |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of the substance's behavior. This method is valuable for understanding processes that are not captured by static quantum chemical calculations.
In the gas phase, Vanadium(V) oxytrifluoride exists as a dimer. MD simulations can be employed to study the dynamics of these dimeric species, including their translational, rotational, and vibrational motions. Such simulations would involve defining a force field—a set of parameters and equations describing the potential energy of the system—that accurately represents the inter- and intramolecular forces.
While specific MD simulation studies for gas-phase VOF₃ are not widely available, the methodology has been applied to explore the microstructure and diffusion in related materials like amorphous vanadium pentoxide. A gas-phase simulation of VOF₃ would provide insights into collision dynamics, energy transfer processes, and the stability of the dimeric structure at different temperatures and pressures.
In the solid state, VOF₃ adopts a polymeric, layered crystal structure. Solid-state lattice dynamics simulations are used to study the collective vibrations of atoms within this crystalline lattice, which are known as phonons.
These simulations, often performed using DFT calculations within a periodic boundary condition framework, can determine phonon dispersion curves and the phonon density of states. This information is crucial for understanding macroscopic thermal properties, such as thermal conductivity and heat capacity, as well as phase stability and transitions. For example, DFT-based lattice dynamics calculations have been used to investigate the stability and phase transitions of elemental vanadium at high pressures and temperatures. Applying this approach to the VOF₃ crystal lattice would elucidate the nature of its vibrational modes and provide a theoretical basis for its thermodynamic properties in the solid state.
Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound (VOF₃), offering insights that complement and help interpret experimental data. Methods such as Density Functional Theory (DFT) and other ab initio approaches are employed to calculate parameters related to vibrational and nuclear magnetic resonance (NMR) spectroscopy.
The vibrational spectrum of a molecule is determined by its structure and the nature of its chemical bonds. Computational vibrational analysis predicts the frequencies and intensities of these vibrations, which correspond to bands in infrared (IR) and Raman spectra. For this compound, theoretical studies have been performed using ab initio (Hartree-Fock) and Density Functional Theory methods. researchgate.net
These calculations begin with the optimization of the molecule's geometry to find its lowest energy state. Following optimization, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to the atomic positions. The results yield a set of harmonic vibrational frequencies corresponding to the fundamental modes of vibration for the molecule. For VOF₃, which possesses C₃ᵥ symmetry, these calculations help in assigning the experimentally observed spectral bands to specific stretching and bending modes of the V-O and V-F bonds. researchgate.net The theoretical force fields derived from these computations can be used to obtain scaled force constants, which provide a more accurate representation of the molecule's vibrational behavior. researchgate.net
Below is a table summarizing the typical output of a computational vibrational frequency analysis for a molecule like VOF₃.
| Symmetry | Mode | Description | Calculated Frequency (cm⁻¹) |
|---|---|---|---|
| A₁ | ν₁(V=O) | Vanadyl stretch | (Value) |
| A₁ | ν₂(V-F) | Symmetric V-F stretch | (Value) |
| A₁ | δ(F-V-F) | Symmetric F-V-F bend (umbrella) | (Value) |
| E | ν₃(V-F) | Asymmetric V-F stretch | (Value) |
| E | δ(O=V-F) | O=V-F rock | (Value) |
| E | δ(F-V-F) | Asymmetric F-V-F bend (scissoring) | (Value) |
Note: Specific frequency values are placeholders as they vary with the level of theory and basis set used in the calculation.
Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the local electronic environment of a nucleus. For vanadium compounds, ⁵¹V NMR is a particularly informative technique. udel.edu Computational methods, primarily DFT, are widely used to predict ⁵¹V NMR chemical shifts, providing a crucial link between molecular structure and the observed NMR signal. researchgate.netnih.gov
The prediction of the isotropic chemical shift (δ_iso) involves a multi-step process. First, the molecular geometry is optimized at a chosen level of theory. Subsequently, an NMR calculation is performed on the optimized structure to compute the nuclear magnetic shielding tensor (σ). The isotropic shielding constant is the average of the diagonal elements of this tensor. Since chemical shifts are measured relative to a standard, the absolute shielding of a reference compound, typically Vanadyl trichloride (B1173362) (VOCl₃), is also calculated at the same level of theory. researchgate.netepa.gov The predicted chemical shift is then determined by subtracting the calculated shielding of the target molecule from that of the reference.
This computational approach has been successfully applied to a wide range of vanadium(V) complexes, demonstrating good agreement with experimental solid-state NMR data. udel.eduresearchgate.net The choice of DFT functional (e.g., B3LYP) and basis set is critical for obtaining accurate predictions. researchgate.net
| Step | Computational Task | Purpose |
|---|---|---|
| 1 | Geometry Optimization of VOF₃ | Find the minimum energy structure. |
| 2 | NMR Shielding Calculation for VOF₃ | Compute the absolute shielding tensor (σ_VOF₃). |
| 3 | Geometry Optimization of VOCl₃ (Reference) | Find the minimum energy structure of the reference compound. |
| 4 | NMR Shielding Calculation for VOCl₃ | Compute the absolute shielding tensor (σ_ref). |
| 5 | Chemical Shift Prediction | Calculate δ_pred = σ_ref - σ_VOF₃. |
Reaction Pathway Modeling
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping their potential energy surfaces. This involves identifying reactants, products, intermediates, and the transition states that connect them. For a reactive Lewis acid like VOF₃, this modeling can predict reaction feasibility, kinetics, and product distributions.
A transition state (TS) represents a first-order saddle point on the potential energy surface—a maximum along the reaction coordinate and a minimum in all other degrees of freedom. Locating and characterizing the TS is fundamental to understanding a reaction's mechanism and calculating its activation energy.
Computational methods like DFT are used to perform transition state searches. For a typical reaction of VOF₃, such as the formation of an adduct with a Lewis base (e.g., ammonia, pyridine), the analysis would proceed by proposing an initial guess for the TS geometry. This structure is then optimized using algorithms designed to find saddle points. A key step in confirming a true transition state is a vibrational frequency calculation. A valid TS structure must have exactly one imaginary frequency, which corresponds to the vibrational mode that moves the atoms along the reaction coordinate from reactant to product. The Intrinsic Reaction Coordinate (IRC) method can then be used to follow this path downhill from the TS to confirm that it connects the intended reactants and products.
| Step | Computational Method | Key Finding / Confirmation |
|---|---|---|
| 1 | Transition State (Saddle Point) Optimization | Locates the geometry of the highest energy point along the minimum energy path. |
| 2 | Vibrational Frequency Analysis | Confirms the structure is a true TS by identifying exactly one imaginary frequency. |
| 3 | Intrinsic Reaction Coordinate (IRC) Calculation | Verifies that the TS connects the correct reactant and product states. |
The energetics of these intermediates are typically evaluated by calculating the enthalpy of the reaction that forms them. High-level ab initio procedures (e.g., G4-type methods) and DFT are employed to compute the electronic energies of the optimized structures of the reactants and the intermediate adduct. researchgate.netmdpi.com The enthalpy of adduct formation (ΔH) is calculated as the difference between the enthalpy of the product (the intermediate) and the sum of the enthalpies of the reactants. A negative ΔH indicates that the formation of the intermediate is an exothermic and thermodynamically favorable process. These calculations provide quantitative measures of the stability of the intermediate, which influences the reaction mechanism and kinetics. Such studies have been extensively performed for analogous Lewis acids like boron trifluoride (BF₃), establishing a robust methodology for assessing the stability of adducts. researchgate.netmdpi.com
| Reaction | Parameter Calculated | Computational Method | Significance |
|---|---|---|---|
| VOF₃ + L → VOF₃-L | Enthalpy of Formation (ΔH) | DFT, G4, or similar ab initio methods | Determines the thermodynamic stability of the intermediate adduct. |
| (Intermediate) → Products | Activation Energy (Ea) | DFT (from TS energy) | Indicates the kinetic barrier for the subsequent reaction step. |
L represents a generic Lewis base.
Coordination Chemistry of Vanadium V Oxytrifluoride Complexes
Synthesis of VOF3 Coordination Complexes
The synthesis of coordination complexes involving VOF3 is centered on the Lewis acidic nature of the vanadium center, which readily accepts electron density from donor ligands. The preparative methods are designed to facilitate this interaction under controlled conditions to yield stable adducts.
The selection of ligands for coordination with VOF3 is primarily guided by the hard and soft acids and bases (HSAB) principle. As a high-valent, small, and highly charged metal center, Vanadium(V) is a hard Lewis acid and therefore preferentially coordinates with hard Lewis bases. Ligands containing oxygen and nitrogen donor atoms are particularly effective.
Commonly employed ligands include:
Nitrogen Donors : Bidentate N-donor ligands such as 2,2'-bipyridyl (bipy) and 1,10-phenanthroline (B135089) (phen) form stable chelate complexes. Monodentate ligands like pyridine (B92270) and its derivatives are also used.
Oxygen Donors : A wide range of O-donor ligands have been utilized, including phosphine (B1218219) oxides (e.g., triphenylphosphine (B44618) oxide, Ph3PO), arsine oxides (Ph3AsO), and pyridine N-oxides. These ligands form strong V-O bonds.
Schiff Bases : Polydentate Schiff base ligands with N,O-donor sets are also used to create stable vanadium complexes, often resulting in coordination polymers.
The design of ligands can also be tailored to influence the electronic properties of the resulting complex. For instance, the use of redox-active ligands can tune the oxidation state of the vanadium center. The steric and electronic properties of the ligand dictate the stoichiometry and geometry of the final VOF3 complex, leading to either [VOF3(L)2] for monodentate ligands (L) or [VOF3(L-L)] for bidentate ligands (L-L).
A highly effective and common strategy for synthesizing VOF3 coordination complexes involves the use of a stable, isolable intermediate, the acetonitrile (B52724) adduct [VOF3(MeCN)2]. This synthon is readily prepared by dissolving vanadium(V) oxytrifluoride in dry acetonitrile. The coordinated acetonitrile molecules are labile and can be easily displaced by other, stronger Lewis bases.
The general synthetic route is a ligand exchange reaction: VOF3 + 2 MeCN → [VOF3(MeCN)2] [VOF3(MeCN)2] + nL → [VOF3(L)n] + 2 MeCN
This methodology offers a convenient pathway to a wide array of VOF3 complexes. For example, reaction of the acetonitrile adduct with bidentate ligands like 2,2'-bipyridyl or monodentate ligands like triphenylphosphine oxide yields the corresponding [VOF3(bipy)] or [VOF3(Ph3PO)2] complexes, respectively.
Another synthetic approach is hydrothermal synthesis, which has been successfully employed to create one-dimensional vanadium oxyfluoride chains. This method involves reacting vanadium precursors in the presence of other metal-amine coordination complexes under high temperature and pressure.
Structural Aspects of VOF3 Complexes
The structural characterization of VOF3 complexes, primarily through single-crystal X-ray diffraction, reveals key features of their coordination environment and how ligands arrange around the vanadium center.
In the majority of its coordination complexes, the vanadium(V) center in VOF3 adducts adopts a six-coordinate, distorted octahedral geometry. This geometry is confirmed by X-ray crystal structures of complexes such as [VOF3(1,10-phenanthroline)], [VOF3(Ph3PO)2], and [VOF3(pyNO)2].
A characteristic feature of these octahedral complexes is the arrangement of the fluoride (B91410) and oxide ligands. The structure typically consists of a trans F-V-F unit. The neutral donor ligands are generally found positioned trans to the oxide and one of the fluoride ligands. In some crystal structures, disorder between the oxygen and fluorine atoms located trans to the neutral ligand has been observed. While six-coordination is predominant for VOF3, other vanadium(V) complexes can exhibit different geometries, including five-coordinate trigonal-bipyramidal structures and tetrahedral coordination, particularly in certain oxyfluoride lattices.
Table 1: Selected VOF3 Complex Geometries
| Complex | Coordination Number | Geometry | Reference |
|---|---|---|---|
[VOF3(1,10-phenanthroline)] |
6 | Distorted Octahedral | |
[VOF3(Ph3PO)2] |
6 | Distorted Octahedral | |
[VOF3(pyNO)2] |
6 | Distorted Octahedral |
Bridging ligands play a crucial role in forming polynuclear or polymeric vanadium oxyfluoride structures. A bridging ligand connects two or more metal centers. In the context of vanadium oxyfluorides, both fluoride (F⁻) and oxide (O²⁻) anions can act as bridging ligands.
F-bridges : Fluoride ions can bridge two vanadium centers, leading to the formation of dimeric or polymeric structures. This is observed in some vanadium oxyfluoride anions where V-centered octahedra are linked through shared fluoride vertices (corner-sharing) or edges (edge-sharing).
O-bridges : Oxide ligands can also link multiple vanadium centers. These oxo-bridges are common in polynuclear oxovanadium complexes and polyoxometalates.
The characterization of these bridges is typically achieved through single-crystal X-ray diffraction, which provides precise information on bond lengths and angles, confirming the connectivity between metal centers.
Spectroscopic Signatures of VOF3 Complexes
A combination of spectroscopic techniques is essential for the characterization of VOF3 complexes, providing information on the ligand environment, bonding, and electronic structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Multinuclear NMR is a powerful tool for studying VOF3 complexes.
¹⁹F NMR : This technique is used to probe the environment of the fluorine ligands, providing information on their connectivity (terminal vs. bridging) and stereochemical arrangement.
Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for identifying the presence of the vanadium-oxygen double bond (V=O). This bond typically exhibits a strong stretching vibration (ν(V=O)) in the range of 900-1000 cm⁻¹. The exact frequency can be influenced by the nature of the other ligands in the coordination sphere.
UV-Visible (UV-Vis) Spectroscopy : The electronic spectra of VOF3 complexes provide insights into their electronic structure. These complexes often exhibit low-energy ligand-to-metal charge-transfer (LMCT) transitions.
Table 2: Spectroscopic Data for Representative VOF3 Complexes
| Complex | Technique | Key Signature | Reference |
|---|---|---|---|
[VOF3(L-L)] or [VOF3(L)2] |
⁵¹V, ¹⁹F NMR | Confirms six-coordinate geometry | |
[VOF3(L-L)] or [VOF3(L)2] |
IR Spectroscopy | Strong ν(V=O) stretch | |
[VOF3(L-L)] or [VOF3(L)2] |
UV-Vis Spectroscopy | Ligand-to-metal charge-transfer bands |
Vibrational Spectroscopic Characterization of Vanadium-Ligand Bonds
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a crucial tool for characterizing VOF₃ complexes. The spectra of these compounds are distinguished by strong absorption bands corresponding to the stretching frequencies of the vanadium-oxygen (V=O) and vanadium-fluorine (V-F) bonds.
The V=O stretching frequency, ν(V=O), typically appears in the range of 950-1050 cm⁻¹, and its exact position is sensitive to the nature of the other ligands coordinated to the vanadium center. For instance, in related lithium vanadium oxyfluoride compounds, the V=O stretch is observed around 987 cm⁻¹, while V-F stretching appears as a broad peak near 963 cm⁻¹. mdpi.com In VOF₃ complexes with neutral ligands, such as [VOF₃(1,10-phenanthroline)] and [VOF₃(Ph₃PO)₂], the IR spectra confirm a six-coordinate geometry. soton.ac.uk
The table below presents typical IR stretching frequencies for bonds in VOF₃ and related complexes.
| Bond | Stretching Frequency (cm⁻¹) | Compound Context |
| V=O | ~987 | Lithium Vanadium Oxyfluorides mdpi.com |
| V-F | ~963 | Lithium Vanadium Oxyfluorides mdpi.com |
| V=O | 1001.8 | Diatomic VO (gas phase) hu-berlin.de |
| V=O | ~1060 | Diatomic VO⁺ (gas phase) hu-berlin.de |
This table is interactive. Click on the headers to sort the data.
These characteristic frequencies provide valuable structural information, often helping to confirm the coordination environment of the vanadium center. soton.ac.uk
Multi-Nuclear NMR Probes for Ligand Environment
Multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the ligand environment in VOF₃ complexes in solution. The two most informative nuclei are ⁵¹V and ¹⁹F. rsc.orghuji.ac.il
⁵¹V NMR: Vanadium-51 is a quadrupolar nucleus that is highly sensitive for NMR experiments, making it the nucleus of choice over the less abundant and less sensitive ⁵⁰V. huji.ac.il The chemical shift of ⁵¹V is very sensitive to the electronic environment and the nature of the coordinated ligands, spanning a wide range. huji.ac.il For VOF₃ complexes, the ⁵¹V NMR spectra provide direct insight into the coordination sphere. For example, the ⁵¹V NMR spectrum of [VOF₄]⁻ in organic solvents shows a well-resolved quintet, which is unequivocal evidence for a species with four fluorine atoms coupled to the vanadium nucleus.
¹⁹F NMR: Fluorine-19 NMR is equally important for characterizing VOF₃ complexes. Most fluoro complexes of vanadium(V) display vanadium-fluorine coupling (¹J(⁵¹V-¹⁹F)), the magnitude of which reflects the covalency of the V-F bond. rsc.org The ¹⁹F NMR spectrum for [VOF₄]⁻ shows a well-resolved octet due to coupling with the ⁵¹V nucleus (I = 7/2). The observation of such coupling is a definitive indicator of direct V-F bonding. rsc.org
The following table summarizes NMR data for selected VOF₃ and related fluoro complexes.
| Complex | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| [VOF₄]⁻ | ⁵¹V | -797 | ¹J(V-F) = 86 |
| [VOF₃(bipy)] | ⁵¹V, ¹⁹F | Data not specified | V-F coupling observed rsc.org |
| [VOF₃(phen)] | ⁵¹V, ¹⁹F | Data not specified | V-F coupling observed rsc.org |
| VOCl₃ | ⁵¹V | 0 (Reference) | N/A huji.ac.il |
This table is interactive. Click on the headers to sort the data.
The NMR data, particularly the coupling patterns and constants, are instrumental in determining the number of fluorine atoms bonded to the vanadium center and elucidating the geometry of the complexes in solution. rsc.org
Reactivity and Stability of VOF₃ Coordination Complexes
The reactivity and stability of VOF₃ coordination complexes are largely governed by the nature of the ancillary ligands and the reaction conditions. The vanadium(V) center is a strong oxidant, and the V-F bonds can participate in fluorination reactions. soton.ac.ukwikipedia.org
Ligand Exchange Reactions
VOF₃ complexes readily undergo ligand exchange reactions, a property that is central to their synthetic utility. soton.ac.uk The acetonitrile complex, [VOF₃(MeCN)], serves as an excellent starting material for introducing other, more strongly coordinating ligands. soton.ac.uk
For example, reaction of [VOF₃(MeCN)] with bidentate (L-L) or monodentate (L) ligands yields the corresponding six-coordinate complexes:
With bidentate ligands: [VOF₃(MeCN)] + L-L → [VOF₃(L-L)] + MeCN
L-L = 2,2'-bipyridyl (bipy), 1,10-phenanthroline (phen) soton.ac.ukrsc.org
With monodentate ligands: [VOF₃(MeCN)] + 2L → [VOF₃(L)₂] + MeCN
L = Triphenylphosphine oxide (Ph₃PO), Pyridine N-oxide (pyNO) soton.ac.uk
The stability of the resulting complexes varies. While complexes with strong N- and O-donor ligands like phenanthroline and phosphine oxides are generally stable, those with weaker ligands such as ethers and thioethers are often unstable and decompose, leading to fluorination of the organic ligand. soton.ac.uk
Redox Behavior within Coordination Spheres
The vanadium(V) center in VOF₃ complexes is a potent oxidizing agent. wikipedia.org This reactivity is harnessed in organic synthesis for reactions like the oxidative coupling of phenols, a key step in the synthesis of vancomycin (B549263). wikipedia.org For these applications, VOF₃ is typically dissolved in trifluoroacetic acid. wikipedia.org
The stability of the +5 oxidation state is highly dependent on the coordination environment. Decomposition of some VOF₃ complexes can involve redox processes. For instance, the complex [VOF₃(Ph₃AsO)₂] decomposes in solution to a mixture of products that includes Ph₃AsF₂ and a mixed-valence vanadium cluster, indicating a reduction of some vanadium centers. soton.ac.uk
The redox potential of vanadium is influenced by the coordinated ligands. In biological systems and other contexts, vanadium(V) compounds can be reduced, either enzymatically or non-enzymatically, to vanadium(IV). nih.gov This V(V)/V(IV) redox couple is crucial in the catalytic cycles of vanadium-dependent enzymes and synthetic catalysts. nih.govrsc.org While VOF₃ itself is a strong oxidant, the coordination of specific ligands can modulate this reactivity, either stabilizing the V(V) state or facilitating its reduction under certain conditions.
Solid State Chemistry and Materials Science Perspectives on Vanadium V Oxytrifluoride
Crystal Engineering and Design
Crystal engineering with vanadium oxyfluorides involves the strategic design and synthesis of solid-state structures with desired properties. This is achieved by controlling the arrangement of atoms and molecules in the crystal lattice. The unique characteristics of the V-O and V-F bonds—specifically, the covalent nature of the former enhancing magnetic and electronic interactions and the ionic nature of the latter promoting wider band gaps—provide a versatile toolkit for materials scientists.
The final architecture of a solid-state vanadium oxyfluoride is dictated by a delicate balance of several factors, including the synthesis method, the nature of the starting materials, and the reaction conditions. Hydrothermal and, more recently, ionothermal synthesis techniques are commonly employed. Ionothermal synthesis, which uses ionic liquids as both solvent and potential structure-directing agent, has proven effective in creating novel hybrid materials. core.ac.uk
Key factors that influence the resulting structures include:
Structure-Directing Agents (SDAs): Organic molecules or cations can guide the formation of the inorganic framework. For instance, the use of distinct vanadium oxyfluoride polyhedra and polarizable cations like Zn²⁺ can direct the formation of specific linear chain structures. rsc.org The geometry and charge of organic cations, such as organoamines, play a crucial role in organizing the inorganic vanadium oxyfluoride units into unique, extended lattices. syr.edu
O/F Ratio and Ordering: The relative amounts of oxygen and fluorine and their arrangement within the coordination sphere of vanadium are critical. This ordering influences the connectivity of the polyhedra and can lead to the formation of different dimensional structures, from isolated units to chains, layers, and three-dimensional frameworks.
Reaction Conditions: Variables such as temperature, pH, and reaction time significantly impact the final product. For example, in certain hydrothermal syntheses, a metastable phase can form initially and then transform into a more stable, structurally distinct phase upon prolonged heating. mdpi.comnih.gov The presence of mineralizers like hydrofluoric acid (HF) not only affects the pH but can also lead to fluorine incorporation and the reduction of vanadium sites. syr.edu
A powerful strategy in the crystal engineering of these materials is the deliberate incorporation of additional anions to modulate the structure and properties. Hybridizing anionic functional groups is an effective method for developing high-performance inorganic materials. rsc.org
For example, incorporating iodate (B108269) (IO₃⁻) groups into a vanadium oxyfluoride system can lead to the formation of novel compounds with significant functional properties. rsc.orgrsc.org The way these anions are incorporated can vary, leading to different outcomes:
Polymerized Anionic Groups: In a compound like Sr[VO₂F(IO₃)₂], the vanadium oxyfluoride and iodate groups polymerize to form complex [VO₂F(IO₃)₂]²⁻ polyanions. rsc.org
Discrete Anionic Groups: In contrast, a compound like Sr₃F₂(VO₂F₄)(IO₃) features discrete, fluorinated VO₂F₄³⁻ complex anions and IO₃⁻ groups, which are organized by positively charged Sr₃F₂⁴⁺ templates. rsc.orgrsc.org
This modulation through anion incorporation directly influences the arrangement of the functional groups, which in turn affects the material's bulk properties, such as birefringence. rsc.org Furthermore, the substitution of oxide ions with fluoride (B91410) ions can be used to tune the iono-covalency of the metal-anion bonds, which has implications for properties relevant to battery applications. nih.gov
Hybrid Inorganic-Organic Frameworks Involving Vanadium Oxyfluorides
The integration of organic components with inorganic vanadium oxyfluoride building blocks leads to the formation of hybrid inorganic-organic frameworks. These materials combine the robustness and functional properties of the inorganic network with the flexibility and diversity of organic linkers.
Layered vanadium oxides and oxyfluorides, characterized by slabs held together by weaker forces, are excellent hosts for intercalation chemistry. This process involves the insertion of guest ions or molecules into the space between the layers. mdpi.com
The intercalation of cations like Li⁺, Na⁺, or Mg²⁺ is a fundamental mechanism in battery applications. mdpi.com This process can induce significant structural changes:
Interlayer Expansion: The insertion of guest species typically causes an expansion of the interlayer distance. mdpi.com
Phase Transformation: The host material can undergo a transformation to a new crystalline phase upon ion insertion. mdpi.com
A sophisticated approach to modifying these layered structures is "pillaring," where organic molecules, such as alkyldiamines, are inserted to permanently prop open the layers. uni-ulm.de This creates a nanoconfined environment with tunable geometry. Systematically changing the length of the organic pillar allows for precise control over the interlayer spacing, which has been shown to directly impact the electrochemical properties. For instance, increasing the interlayer spacing in pillared V₂O₅ can enhance Li⁺ intercalation capacity and improve kinetics by altering the diffusion pathways from one-dimensional to two-dimensional networks. uni-ulm.de This strategy of dimensional reduction through intercalation can also be used to drastically modulate the electronic structure of the material. researchgate.net
Both inorganic and organic cations play a pivotal role as structure-directing agents (SDAs) in the synthesis of vanadium oxyfluoride frameworks. Their size, charge, and coordination preferences guide the assembly of the inorganic building units into specific architectures.
In purely inorganic systems, cations can act as templates. For example, in the Sr₃F₂(VO₂F₄)(IO₃) structure, positively charged Sr₃F₂⁴⁺ layers serve as templates that organize the arrangement of the discrete VO₂F₄³⁻ and IO₃⁻ anions. rsc.org In other cases, metal cations like Zn²⁺ can be integral parts of the final structure, influencing the formation of linear chains through their coordination preferences. rsc.org
In hybrid inorganic-organic systems, organic cations are fundamental to building the framework. The ionothermal synthesis of [NH₄]₂[C₇H₁₄N][V₇O₆F₁₈] utilizes a quinuclidinium cation to direct the formation of a unique double-layered topology that incorporates a kagome network. core.ac.uk The vast structural complexity of hybrid materials can be explored by reacting various organoamine cations with vanadium oxides and oxyfluorides under hydrothermal conditions. syr.edu
The table below summarizes examples of cations and their structure-directing roles in vanadium oxyfluoride systems.
| Cation Type | Example Cation(s) | Role in Structure Formation | Resulting Structure/Compound Example |
| Inorganic | Sr²⁺, Zn²⁺ | Acts as a template to organize anionic groups; directs chain structures. rsc.orgrsc.org | Sr₃F₂(VO₂F₄)(IO₃), [Zn(pz)₂][Zn(pz)₃][V₂O₂F₈] rsc.orgrsc.org |
| Organic | Quinuclidinium, Organoamines | Directs the assembly of inorganic layers into complex topologies. core.ac.uksyr.edu | [NH₄]₂[C₇H₁₄N][V₇O₆F₁₈] core.ac.uk |
Advanced Materials Applications
The structural diversity and tunable electronic properties of vanadium oxyfluorides make them promising candidates for a range of advanced materials applications.
Energy Storage: Metal oxyfluorides are attracting significant interest as next-generation cathode materials for lithium-ion batteries due to their high theoretical capacity and energy density. researchgate.netresearchgate.net The incorporation of fluorine enhances the electrochemical potential compared to simple oxides. Vanadium oxyfluorides like VO₂F have been synthesized and investigated for this purpose, sometimes in composite form with materials like graphene to improve performance. researchgate.net
Nonlinear Optics and Birefringent Materials: The ability to create non-centrosymmetric (NCS) crystal structures is highly sought after for applications in nonlinear optics, such as second-harmonic generation (SHG). mdpi.com The compound Li₃VOF₅, which crystallizes in an NCS space group, exhibits SHG activity. mdpi.comnih.gov Furthermore, by combining vanadium oxyfluoride polyhedra with other anionic groups like iodates, new materials with exceptionally high birefringence have been developed. rsc.orgrsc.org Compounds such as Sr₃F₂(VO₂F₄)(IO₃) show birefringence values significantly higher than commercially used materials and are transparent in the mid-infrared region, making them suitable for advanced optical components. rsc.org
Organic Synthesis: Vanadium(V) oxytrifluoride is utilized as a reagent in organic synthesis for the oxidative coupling of phenols. This reaction is a key step in the synthesis of complex natural products like vancomycin (B549263) and its analogues. wikipedia.org
The table below highlights key properties and applications of select vanadium oxyfluoride compounds.
| Compound | Key Property | Potential Application |
| VO₂F | High theoretical capacity. researchgate.net | Cathode material for Li-ion batteries. researchgate.netresearchgate.net |
| Sr₃F₂(VO₂F₄)(IO₃) | High birefringence (0.406 at 550 nm), wide optical transmission range. rsc.orgrsc.org | Birefringent optical materials for the mid-infrared region. rsc.org |
| Li₃VOF₅ | Non-centrosymmetric crystal structure, SHG activity. mdpi.comnih.gov | Nonlinear optical materials, potential for multiferroic materials. mdpi.comnih.gov |
| VOF₃ | Oxidative coupling of phenols. wikipedia.org | Reagent in organic synthesis. wikipedia.org |
Precursor Role in Vanadium-Based Material Synthesis (e.g., Vanadium Oxides)
This compound (VOF₃) serves as a significant precursor in the synthesis of various vanadium-based materials, leveraging the reactivity of its vanadium-oxygen and vanadium-fluorine bonds. Its utility is particularly notable in the formation of other vanadium oxyfluorides and oxides, which are of interest for applications in energy storage and electronics.
One key application of VOF₃ as a precursor is in the synthesis of Vanadium(IV) dioxyfluoride (VO₂F). This compound, which has potential as a high-energy-density cathode material for lithium-ion batteries, can be prepared through a solid-state reaction involving VOF₃. For instance, VO₂F has been synthesized by mixing V₂O₅ and VOF₃ in a 1:1 molar ratio. This reaction highlights the role of VOF₃ in controlling the stoichiometry and the oxidation state of the final vanadium-based product.
Furthermore, VOF₃ is a starting material for creating more complex coordination compounds. When dissolved in dry acetonitrile (B52724), it forms the synthon [VOF₃(MeCN)], which readily reacts with various nitrogen and oxygen donor ligands. This reactivity allows for the synthesis of a range of six-coordinate this compound complexes, such as [VOF₃(1,10-phenanthroline)]. These reactions demonstrate the versatility of VOF₃ in building more elaborate molecular architectures and materials.
The synthesis of vanadium oxides, a class of materials with diverse electronic and catalytic properties, can also be approached using vanadium oxyhalide precursors. While direct conversion of VOF₃ to a simple oxide like V₂O₅ is less common in synthetic literature, its role in forming intermediate oxyfluorides is a stepping stone to accessing various oxide phases. Hydrothermal methods, for example, utilize various vanadium precursors to create a wide array of nanostructured vanadium oxides. The principles from these syntheses can be extended to systems starting with VOF₃ to target specific vanadium oxide polymorphs and morphologies. For example, the synthesis of monoclinic vanadium dioxide (VO₂) nanoparticles can be achieved through hydrothermal treatment of a sol precursor, demonstrating a pathway from a vanadium source to a functional oxide material.
Table 1: Examples of Vanadium-Based Materials Synthesized from VOF₃ or Related Precursors
| Target Material | Precursors | Synthesis Method | Reference |
|---|---|---|---|
| Vanadium(IV) dioxyfluoride (VO₂F) | V₂O₅, VOF₃ | High-Energy Ball-Milling | |
| [VOF₃(1,10-phenanthroline)] | VOF₃, 1,10-phenanthroline (B135089) | Solution Chemistry |
Optical Materials Development (e.g., Birefringent Materials)
The unique structural characteristics of the vanadium oxyfluoride polyhedron make it a compelling building block for the design of new optical materials, particularly those with high birefringence. Birefringent crystals are crucial for manipulating polarized light in devices like polarimeters and fiber-optic isolators. The development of new materials with large birefringence is driven by the demand for miniaturized optical components.
Recent research has successfully utilized the VOF polyhedron in combination with other anisotropic functional groups to create novel birefringent materials. By exploring the vanadium oxyfluoride-iodate system, researchers have synthesized two new compounds: Sr[VO₂F(IO₃)₂] and Sr₃F₂(VO₂F₄)(IO₃). These materials exhibit exceptionally high birefringence values.
Sr[VO₂F(IO₃)₂] is composed of polymerized anionic groups, [VO₂F(IO₃)₂]²⁻.
Sr₃F₂(VO₂F₄)(IO₃) features discrete IO₃⁻ and fluorinated VO₂F₄³⁻ functional groups.
The birefringence of these materials has been measured to be significantly higher than that of commercially used yttrium vanadate (B1173111) (YVO₄), which has a birefringence of 0.204 at 532 nm. At a wavelength of 550 nm, Sr[VO₂F(IO₃)₂] displays a birefringence of 0.250, while Sr₃F₂(VO₂F₄)(IO₃) shows a remarkable value of 0.406, the largest known in the iodate-fluoride system.
These compounds also possess other favorable optical and physical properties, including wide optical transmission ranges and high thermal stability, making them promising candidates for applications in the middle-wavelength infrared region. The synthesis of these materials demonstrates a successful crystal engineering strategy: hybridizing anionic functional groups and using anion modulation to develop high-performance inorganic optical materials.
Table 2: Birefringence of Selected Vanadium-Based Optical Materials
| Compound | Birefringence (Δn) | Wavelength (nm) | Reference |
|---|---|---|---|
| Yttrium Vanadate (YVO₄) | 0.204 | 532 | |
| Sr[VO₂F(IO₃)₂] | 0.250 | 550 |
Methodologies in Solid-State VOF₃ Research
Hydrothermal Synthesis Techniques for Related Oxyfluorides
Hydrothermal synthesis is a powerful and widely used method for crystallizing inorganic materials from aqueous solutions under high temperature and pressure. This technique is particularly effective for exploring the chemistry of vanadium oxyfluorides, as it allows for the formation of a diverse range of novel compounds with various structural motifs. The hydrothermal chemistry of vanadium oxyfluoride systems is a rich field, leading to the discovery of numerous new materials.
In a typical hydrothermal synthesis for vanadium oxyfluorides, a vanadium precursor, such as V₂O₅, is dissolved in hydrofluoric acid (HF). The reaction is carried out in a Teflon-lined stainless steel autoclave, which is then heated to temperatures typically ranging from 160 to 180 °C for several days. The use of organic cations or metal-amine complexes as co-crystallizing or structure-directing agents is a common strategy to guide the assembly of the vanadium oxyfluoride units into specific crystalline frameworks.
This methodology has led to the synthesis of a variety of oligomeric vanadium oxyfluoride anions, including monomers, dimers, and tetramers. For example, research has produced nine new vanadium oxyfluorides containing ten different oligomeric anions by employing solvothermal synthesis in a water-ethylene (B12542467) glycol mixture with organic cations. The resulting structures can be quite complex, forming one-dimensional chains or more intricate networks. The specific outcome of the synthesis is sensitive to variables such as pH, temperature, reaction time, and the choice of the structure-directing agent.
Table 3: Examples of Hydrothermally Synthesized Vanadium Oxyfluorides
| Compound | Vanadium Precursor | Key Reagents | Synthesis Temperature | Reference |
|---|---|---|---|---|
| [C₂H₈N][Cu(C₅H₅N)₄][V₂O₂F₇] | V₂O₅ | HF, Copper-amine complex | 160 °C | |
| Oligomeric (oxy)fluoride anions | V₂O₅ | HF, Organic cations | Not specified |
High-Energy Ball-Milling Approaches for Related Oxyfluorides
High-energy ball-milling is a solid-state synthesis technique that utilizes mechanical energy to induce chemical reactions and phase transformations in powdered materials. This top-down approach involves placing precursor powders in a jar with hardened steel or tungsten carbide balls. The jar is then subjected to high-speed rotation and revolution, causing the balls to impart significant kinetic energy to the powder through repeated collisions. This process can lead to particle size reduction, mixing at the atomic level, the creation of defects, and the formation of new phases.
In the context of vanadium oxyfluorides, high-energy ball-milling has been successfully employed to synthesize materials that are relevant to energy storage. A notable example is the synthesis of VO₂F. This compound was prepared by ball-milling a 1:1 molar mixture of V₂O₅ and VOF₃ powders. The process was carried out for 20 hours in a planetary ball mill using tungsten carbide jars and balls. The resulting VO₂F powder was found to be air and moisture sensitive, necessitating handling in an inert atmosphere.
This mechanochemical synthesis route offers an alternative to traditional high-temperature solid-state reactions or wet chemical methods. It is a solvent-free process that can often be performed at or near room temperature. The intense mechanical action can overcome kinetic barriers and allow for the formation of both stable and metastable phases. The properties of the final product can be influenced by milling parameters such as milling time, speed, and the ball-to-powder ratio. High-energy ball-milling is a versatile tool for producing homogeneous, fine-grained powders of complex inorganic materials like vanadium oxyfluorides.
Table 4: Compound Names Mentioned in the Article
| Compound Name | Chemical Formula |
|---|---|
| This compound | VOF₃ |
| Vanadium(IV) dioxyfluoride | VO₂F |
| Vanadium pentoxide | V₂O₅ |
| Yttrium vanadate | YVO₄ |
| Strontium vanadium oxyfluoride iodate | Sr[VO₂F(IO₃)₂] |
| Strontium fluoride vanadium oxyfluoride iodate | Sr₃F₂(VO₂F₄)(IO₃) |
| Ammonium metavanadate | NH₄VO₃ |
| Vanadium dioxide | VO₂ |
| Acetonitrile | CH₃CN |
| 1,10-phenanthroline | C₁₂H₈N₂ |
| Hydrofluoric acid | HF |
| Ethylenediamine | C₂H₈N₂ |
Q & A
Q. What are the key physical and chemical properties of Vanadium(V) oxytrifluoride (VOF₃) relevant to laboratory handling?
VOF₃ is a yellowish-orange powder with a molecular weight of 123.94 g/mol, melting point of 300°C, boiling point of 480°C, and density of 2.459 g/cm³ . It is highly hygroscopic and reacts with moisture or acids to release toxic gases (e.g., HF), necessitating inert-atmosphere handling (e.g., gloveboxes) and corrosion-resistant equipment (e.g., PTFE containers) .
Q. How is this compound synthesized, and what purity controls are recommended?
A common method involves the reaction of V₂O₅ with anhydrous HF under controlled conditions, yielding VOF₃ after purification via sublimation . For complex salts like (NH₃OH)[VOF₄], VOF₃ reacts with (NH₃OH)Cl in anhydrous HF, with HCl gas evolved as a byproduct . Purity is verified via X-ray diffraction (XRD) and elemental analysis (e.g., ICP-OES for vanadium content) .
Q. What analytical techniques are suitable for quantifying trace vanadium species in VOF₃-containing systems?
Atomic absorption spectroscopy (AAS), inductively coupled plasma optical emission spectroscopy (ICP-OES), and spectrophotometric methods are widely used. Preconcentration techniques (e.g., chelation with modified carbon matrices) enhance sensitivity for environmental samples . Redox speciation (e.g., distinguishing V⁴⁺/V⁵⁺) requires cyclic voltammetry or ion chromatography .
Advanced Research Questions
Q. How does the coordination geometry of VOF₃ influence its reactivity in Lewis acid-base reactions?
The [VOF₄]⁻ anion adopts a distorted octahedral geometry with a short V=O bond (1.566 Å) and elongated bridging V–F bonds (up to 2.331 Å). This asymmetry enhances its Lewis acidity, enabling fluoride ion acceptance in reactions with bases like (NH₃OH)F. The "roof effect" from the oxido ligand further polarizes equatorial F ligands, favoring polymerization in crystal structures .
Q. What experimental strategies resolve contradictions in reported thermochemical data for VOF₃ dissociation products?
Discrepancies in mass spectrometry-derived thermochemistry (e.g., dissociation energies of VOCl₃ vs. VOF₃ fragments) arise from ionization conditions. Standardization using collision-induced dissociation (CID) and calibration with reference compounds (e.g., VF₅) improves reproducibility. Recent studies recommend hybrid DFT calculations (e.g., B3LYP/def2-TZVP) to validate experimental enthalpies .
Q. How does the redox behavior of VOF₃ in aqueous systems impact its stability in catalytic or biological applications?
VOF₃ undergoes pH-dependent reduction by ascorbic acid, forming V⁴⁺ species via a two-electron transfer mechanism. Stability in aqueous media is enhanced by chelating agents (e.g., difluoromethylene bisphosphonate), which stabilize V⁵⁺ through charge delocalization. Redox potentials (e.g., E° for VO²⁺/V³⁺ = 0.34 V) guide buffer selection to prevent disproportionation .
Q. What crystallographic challenges arise in characterizing polymeric VOF₃ derivatives, and how are they addressed?
Single-crystal XRD of compounds like (NH₃OH)[VOF₄] reveals 1D polymeric chains with cis-corner-sharing [VOF₄]⁻ units. Disorder in bridging F sites is mitigated by low-temperature data collection (100 K) and Hirshfeld surface analysis. Bond valence sum (BVS) calculations confirm oxidation states (e.g., BVS = 5.01 for V⁵⁺) .
Methodological Considerations
- Contamination Control : Use high-purity HF (≥99.99%) to avoid oxide impurities.
- Spectroscopic Calibration : Validate ICP-OES with NIST-traceable vanadium standards .
- Computational Modeling : Pair crystallographic data with DFT to predict ligand substitution pathways .
Data Contradictions and Historical Context
Early reports (pre-1980s) claimed no stable vanadium oxyfluorides existed due to synthetic limitations . Advances in anhydrous HF handling and spectroscopic techniques later confirmed VOF₃’s stability, emphasizing the role of rigorous moisture exclusion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
